Methylation Regioselectivity: N5-Methyl Derivative Dominates Over Wyosine in Chemical Synthesis
Chemical methylation of 4-desmethylwyosine (3a) yields N5-methyl-4-desmethylwyosine (N4-Desmethyl-N5-methyl wyosine, 3b) as the dominant product, while wyosine (1b), which is methylated at N4, is formed in only a 3% yield [1]. This demonstrates a strong thermodynamic preference for N5 methylation over N4 methylation under these conditions.
| Evidence Dimension | Synthetic Yield from Methylation of 4-Desmethylwyosine |
|---|---|
| Target Compound Data | Dominant product (yield not explicitly stated as percentage but described as 'dominant') |
| Comparator Or Baseline | Wyosine (1b): 3% yield |
| Quantified Difference | Significantly higher yield for target compound; wyosine is a minor byproduct (3% yield). |
| Conditions | Methylation studies of 4-desmethylwyosine (3a) as reported in ab initio calculations and experimental work. |
Why This Matters
This differential yield provides a clear, quantifiable synthetic advantage for accessing the N5-methylated compound, informing procurement decisions for researchers requiring larger quantities or high purity of this specific regioisomer.
- [1] Chattopadhyaya J, et al. Comparative assessment of structure and reactivity of wyosine by chemistry, spectroscopy and ab initio calculations. Tetrahedron. 1996;52(5):1597-1608. View Source
